

# Spectroscopic Data Comparison: Vancomycin and Eremomycin, Analogs of Glycopeptide Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oganomycin GB

Cat. No.: B1252931

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## A Comparative Guide for Researchers in Drug Discovery and Development

Please Note: Initial searches for "**Oganomycin GB**" did not yield any publicly available scientific data. It is possible that this is a novel compound not yet described in the literature, a proprietary designation, or a typographical error. This guide therefore presents a comparative spectroscopic analysis of two closely related and well-documented glycopeptide antibiotics, Vancomycin and Eremomycin, to serve as a representative model for the requested data type and format.

This guide provides a detailed comparison of the spectroscopic data for Vancomycin and Eremomycin. The information is intended for researchers, scientists, and drug development professionals working with complex natural products. The data is presented in a clear, comparative format to facilitate analysis, and detailed experimental protocols are provided for reproducibility.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Vancomycin and Eremomycin, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and UV-Vis data.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) for Key Structural Moieties

Moiety	Vancomycin (in DMSO-d <sub>6</sub> )	Eremomycin (in D <sub>2</sub> O, 70°C)
Aglycone Aromatic Protons		
H-9	7.38 (br s)[1]	Not explicitly detailed in search results
H-20	7.86 (s)[1]	Not explicitly detailed in search results
H-47	7.18 (br s)[1]	Not explicitly detailed in search results
Anomeric Protons		
H-G1 (Glucose)	5.27 (d, J=7.2 Hz)	Not explicitly detailed in search results
H-V1 (Vancosamine)	5.24 (br s)[2]	Not explicitly detailed in search results
Amide Protons		
NH-1	8.25 (br s)[1]	Not explicitly detailed in search results
NH-37	8.63 (br s)[1]	Not explicitly detailed in search results
NH-40	6.67 (d, J=11.4 Hz)[1]	Not explicitly detailed in search results
Note: Direct comparison is challenging due to different solvents and temperatures reported in the literature.		

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) for Selected Carbons

Carbon	Vancomycin (in DMSO-d <sub>6</sub> )	Eremomycin (in D <sub>2</sub> O, 70°C)
Carbonyl Carbons		
C-2	170.7[2]	Not explicitly detailed in search results
C-24	167.6[2]	Not explicitly detailed in search results
C-26 (COOH)	172.8[2]	Not explicitly detailed in search results
Aglycone Aromatic Carbons		
C-8	127.2[2]	Not explicitly detailed in search results
C-10	139.8[2]	Not explicitly detailed in search results
C-16	151.3[2]	Not explicitly detailed in search results
Sugar Carbons		
G-1 (Glucose)	Not explicitly detailed in search results	Not explicitly detailed in search results
V-1 (Vancosamine)	Not explicitly detailed in search results	Not explicitly detailed in search results
Note: A complete side-by-side comparison is limited by the availability of fully assigned spectra in the same solvent in the search results.		

Table 3: Mass Spectrometry and UV-Vis Data

Parameter	Vancomycin	Eremomycin
Molecular Formula	$C_{66}H_{75}Cl_2N_9O_{24}$ <a href="#">[1]</a>	$C_{73}H_{89}ClN_{10}O_{26}$
Molecular Weight	1449.3 g/mol	1550.5 g/mol
Monoisotopic Mass	1447.425 g/mol	1549.56 g/mol
High-Resolution MS (+)-ESIMS	m/z 1448.4380 $[M+H]^+$ <a href="#">[1]</a>	Not explicitly detailed in search results
UV-Vis $\lambda_{max}$ (in water)	282 nm <a href="#">[3]</a>	Not explicitly detailed in search results

Eremomycin is structurally very similar to vancomycin, differing in the sugar composition and the chlorination pattern of the aglycone.[\[1\]](#)

## Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies for glycopeptide antibiotics.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $D_2O$ ) in a 5 mm NMR tube.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- **$^1H$  NMR:** Standard one-dimensional proton spectra are acquired to determine chemical shifts, coupling constants, and multiplicities.
- **$^{13}C$  NMR:** One-dimensional carbon spectra are acquired, often with proton decoupling, to identify the chemical shifts of all carbon atoms.
- **2D NMR (COSY, HSQC, HMBC):** A suite of two-dimensional NMR experiments is used for complete structural elucidation.

- COSY (Correlation Spectroscopy) identifies proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range couplings between protons and carbons, which is crucial for assembling the molecular structure.[\[1\]](#)

## 2.2 Mass Spectrometry (MS)

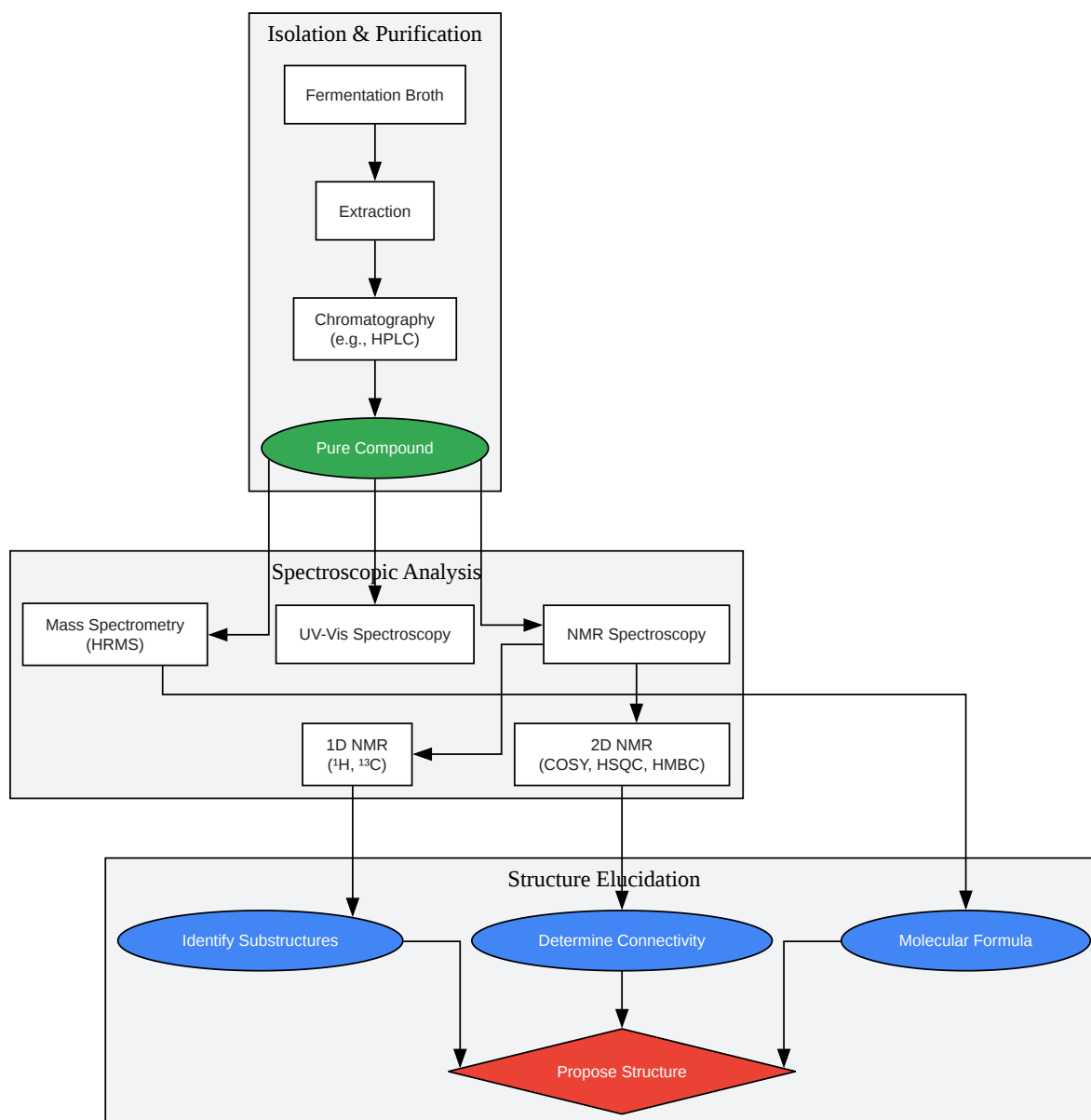
- Instrumentation: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.
- Data Acquisition: Spectra are acquired in positive ion mode to observe protonated molecules (e.g.,  $[M+H]^+$  or  $[M+2H]^{2+}$ ). High-resolution data allows for the determination of the elemental composition.[\[1\]](#)

## 2.3 UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as water or methanol.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used to scan a wavelength range (typically 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{max}$ ) is determined from the resulting spectrum.[\[3\]](#)

# Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product antibiotic using spectroscopic techniques.



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Caption: Workflow for Natural Product Structure Elucidation.

This guide provides a foundational comparison of the spectroscopic data for Vancomycin and Eremomycin. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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